molecular formula C8H8ClNO4 B14383867 2-Chloro-6-ethoxy-4-nitrophenol CAS No. 89979-11-3

2-Chloro-6-ethoxy-4-nitrophenol

Cat. No.: B14383867
CAS No.: 89979-11-3
M. Wt: 217.60 g/mol
InChI Key: PYZGFMJIKXCMCL-UHFFFAOYSA-N
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Description

2-Chloro-6-ethoxy-4-nitrophenol is an organic compound with the molecular formula C8H8ClNO4 It is a derivative of phenol, characterized by the presence of chloro, ethoxy, and nitro substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-ethoxy-4-nitrophenol typically involves multiple steps, starting from a suitable phenol derivative. One common method is the nitration of 2-chloro-6-ethoxyphenol using nitric acid under controlled conditions to introduce the nitro group at the para position relative to the hydroxyl group . The reaction conditions, such as temperature and concentration of reagents, are crucial to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-ethoxy-4-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Sodium dithionite, zinc, or hydrogen gas with a catalyst.

    Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: 2-Chloro-6-ethoxy-4-aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

    Oxidation: Quinone derivatives.

Properties

CAS No.

89979-11-3

Molecular Formula

C8H8ClNO4

Molecular Weight

217.60 g/mol

IUPAC Name

2-chloro-6-ethoxy-4-nitrophenol

InChI

InChI=1S/C8H8ClNO4/c1-2-14-7-4-5(10(12)13)3-6(9)8(7)11/h3-4,11H,2H2,1H3

InChI Key

PYZGFMJIKXCMCL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)O

Origin of Product

United States

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